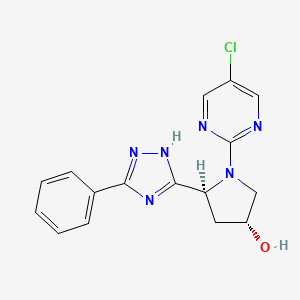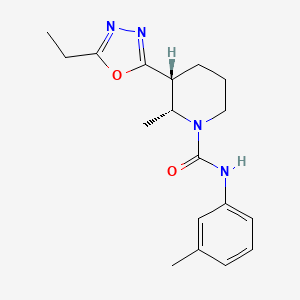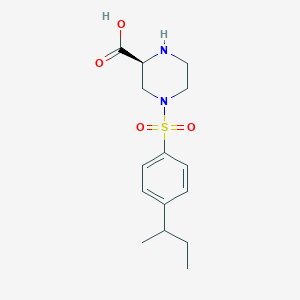![molecular formula C11H21NO B7354664 2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol](/img/structure/B7354664.png)
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
科学的研究の応用
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, this compound has been used to study the involvement of mGluR5 in the regulation of synaptic plasticity, learning and memory, anxiety and depression, addiction, and pain perception. This compound has also been used to investigate the potential therapeutic benefits of mGluR5 antagonists in various neurological and psychiatric disorders.
作用機序
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol acts as a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, this compound can modulate various signaling pathways that are involved in synaptic plasticity, neurotransmitter release, and neuronal excitability. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of intracellular calcium signaling and protein kinase A and C pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the experimental conditions and the specific brain regions targeted. Some of the reported effects of this compound include the modulation of synaptic plasticity, the regulation of glutamate and dopamine release, the reduction of anxiety and depression-like behaviors, and the attenuation of drug-seeking behavior. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol is a highly selective and potent antagonist for mGluR5, which makes it a valuable tool for investigating the role of this receptor subtype in various physiological and pathological processes. However, this compound has some limitations for lab experiments, such as its poor solubility in water and its potential off-target effects on other mGluR subtypes. Therefore, it is important to use appropriate controls and to validate the specificity of this compound in each experimental setting.
将来の方向性
There are many potential future directions for research on 2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol and mGluR5 signaling. Some of the possible areas of investigation include the development of more selective and potent mGluR5 antagonists, the identification of downstream signaling pathways that are modulated by mGluR5, and the investigation of the role of mGluR5 in other brain regions and cell types. Additionally, the therapeutic potential of mGluR5 antagonists in various neurological and psychiatric disorders warrants further investigation.
合成法
The synthesis of 2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol involves several steps, starting with the preparation of 6-methyl-2-piperidone. This intermediate is then alkylated with isopropenyl magnesium bromide to give 6-methyl-1-prop-2-enylpiperidin-2-one. The final step involves reduction of the ketone group with sodium borohydride to give this compound in high yield and purity.
特性
IUPAC Name |
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-3-8-12-10(2)5-4-6-11(12)7-9-13/h3,10-11,13H,1,4-9H2,2H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJYTLFGQYSEGC-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC=C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC=C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B7354581.png)
![6-[(2S,4R)-4-hydroxy-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354586.png)


![1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea](/img/structure/B7354612.png)




![4-(2-methyltriazol-4-yl)-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7354656.png)

![methyl 3-[[(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]methyl]benzoate](/img/structure/B7354668.png)
![(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid](/img/structure/B7354676.png)
![(2R)-2-[(2,6-dimethylphenyl)methylamino]-3-phenylpropanoic acid](/img/structure/B7354679.png)